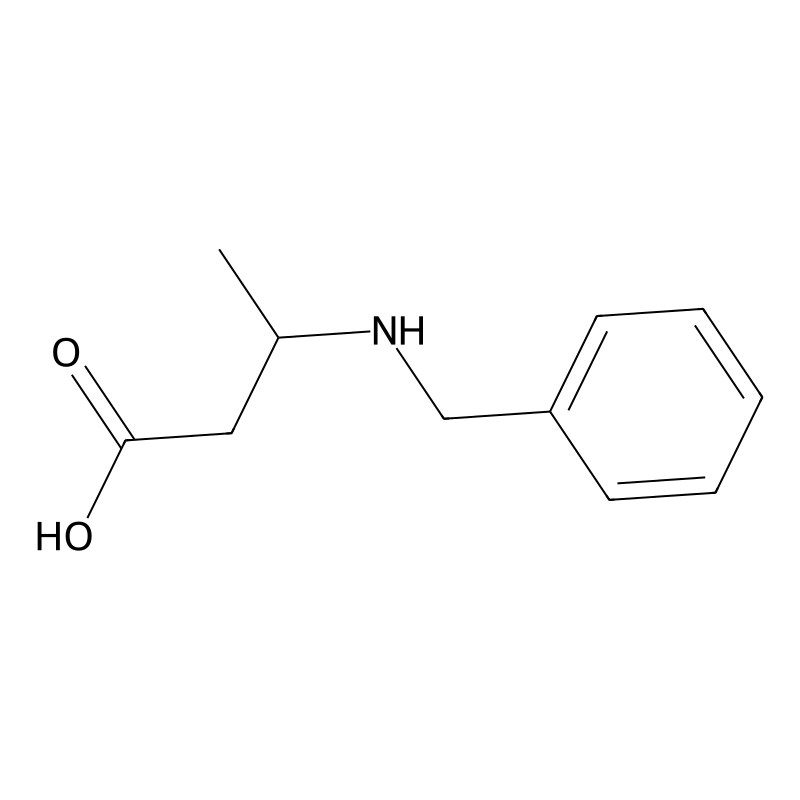

3-(Benzylamino)butanoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Medicinal Chemistry

Some studies have investigated 3-BBA as a potential scaffold for drug discovery. By modifying the molecule's structure, researchers can potentially create new compounds with desired medicinal properties. For instance, a 2012 study published in the European Journal of Medicinal Chemistry explored 3-BBA derivatives as potential anticonvulsant agents [].

Material Science

Research has explored 3-BBA's potential use in the development of new materials. For example, a 2018 study published in the Bulletin of the Chemical Society of Japan described the synthesis of ionic liquids containing 3-BBA. These ionic liquids have potential applications in catalysis and separation processes [].

3-(Benzylamino)butanoic acid, also known by its chemical formula C₁₁H₁₅NO₂, features a butanoic acid backbone with a benzylamino group at the third carbon position. This structure gives it unique properties that make it useful in various chemical and biological contexts. The compound is characterized by its moderate solubility in water and organic solvents, which facilitates its use in diverse

- Amino Acid Reactions: It can undergo typical amino acid reactions such as esterification with alcohols to form esters or amidation with other amines.

- Decarboxylation: Under certain conditions, it may lose carbon dioxide to form an amine derivative.

- Aza-Michael Addition: This compound can be synthesized via aza-Michael addition of benzylamine to crotonic acid, indicating its potential as a building block for more complex molecules.

3-(Benzylamino)butanoic acid exhibits interesting biological properties. It has been studied for its potential role as a neurotransmitter modulator and may influence pathways related to neuroprotection and synaptic plasticity. Its structural similarity to other biologically active compounds suggests it could have implications in drug development, particularly in treating neurological disorders .

The synthesis of 3-(Benzylamino)butanoic acid can be achieved through several methods:

- Aza-Michael Addition: This method involves the reaction of benzylamine with crotonic acid under basic conditions, resulting in the formation of 3-(benzylamino)butanoic acid.

- Amidation of Butanoic Acid Derivatives: Another approach involves the reaction of butanoic acid derivatives with benzylamine under suitable conditions to yield the target compound .

- Enzymatic Synthesis: Recent advancements have explored greener enzymatic methods for synthesizing this compound, which may offer advantages in terms of yield and environmental impact .

3-(Benzylamino)butanoic acid has several applications:

- Pharmaceutical Development: Due to its biological activity, it serves as a potential lead compound for developing new medications targeting neurological conditions.

- Chemical Synthesis: It acts as an intermediate in synthesizing more complex organic molecules and pharmaceuticals.

- Catalysis: The compound can function as a catalyst or solvent in various organic reactions due to its unique chemical properties .

Research on 3-(Benzylamino)butanoic acid includes studies on its interactions with biological receptors and enzymes. These studies aim to elucidate the compound's mechanism of action and potential therapeutic effects. Interaction studies have shown that it may bind to specific receptors involved in neurotransmission, suggesting that it could modulate synaptic activity .

Several compounds share structural or functional similarities with 3-(Benzylamino)butanoic acid. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 3-Aminobutanoic Acid | Amino Acid | Naturally occurring; involved in neurotransmission |

| Benzyl Alcohol | Alcohol | Used primarily as a solvent; lacks amino group |

| Phenylalanine | Amino Acid | Essential amino acid; involved in protein synthesis |

| 4-(Benzylamino)butanoic Acid | Amino Acid Derivative | Similar structure; may exhibit different biological roles |

3-(Benzylamino)butanoic acid stands out due to its specific structural features that combine both an amino group and a carboxylic acid functionality, making it versatile for various applications not fully covered by the other compounds listed.

Structural Features and Molecular Properties

- IUPAC Name: (3R)-3-(Benzylamino)butanoic acid (for the R-enantiomer).

- Molecular Formula: C₁₁H₁₅NO₂.

- Molecular Weight: 193.24 g/mol.

- SMILES Notation: CC@HNCC1=CC=CC=C1 (stereospecific R-configuration).

- CAS Registry Number: 14676-01-8.

Key Structural Motifs:

- Chiral Center: The β-carbon (C3) bears the benzylamine group, conferring stereochemical complexity.

- Functional Groups:

- Primary amine (benzyl-protected).

- Carboxylic acid (terminal position).

Stereochemical Variants:

- The (3R)-enantiomer is frequently studied due to its relevance in asymmetric synthesis. Racemic mixtures are less common in contemporary research.

Related Analogs:

| Compound | Structural Difference | Reference |

|---|---|---|

| 3-(Acetylamino)butanoic acid | Acetyl group replaces benzylamine | |

| N-Benzyl-β-alanine | Shorter carbon chain (C3 vs. C4) |

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy provides comprehensive structural information for 3-(Benzylamino)butanoic acid through detailed analysis of both proton and carbon environments. The compound exhibits characteristic spectral features that allow for complete structural elucidation and confirmation of molecular connectivity.

¹H NMR Spectral Analysis

The proton nuclear magnetic resonance spectrum of 3-(Benzylamino)butanoic acid displays distinct resonance patterns that reflect the molecular structure's various proton environments [1] [2]. The aromatic protons of the benzyl group appear as a multiplet in the range of 7.25-7.35 ppm, integrating for five protons and exhibiting typical aromatic coupling patterns characteristic of monosubstituted benzene rings [3] [4].

The benzylic methylene protons (Ph-CH₂-N) resonate at 3.75-3.85 ppm as a singlet or doublet, integrating for two protons. This chemical shift position is consistent with protons alpha to both aromatic and nitrogen environments [1] [5]. The methine proton (CHN) appears as a quartet at 2.8-3.2 ppm, integrating for one proton, with coupling to the adjacent methyl group following the expected n+1 rule [3] [4].

The methylene protons adjacent to the carboxylic acid group (CH₂COOH) exhibit a doublet pattern at 2.45-2.65 ppm, integrating for two protons and showing coupling to the methine proton [6] [7]. The methyl protons (CH₃) appear as a doublet at 1.1-1.3 ppm, integrating for three protons and coupled to the methine proton [1] [5].

Exchangeable protons present unique spectral characteristics. The secondary amine NH proton appears as a broad singlet at 1.5-2.5 ppm, integrating for one proton, with the exact chemical shift dependent on concentration and hydrogen bonding effects [8] [9]. The carboxylic acid OH proton exhibits a broad singlet at 10.5-12.0 ppm, integrating for one proton, with the downfield position characteristic of carboxylic acid functionality [10] [11].

¹³C NMR Spectral Features

The carbon-13 nuclear magnetic resonance spectrum of 3-(Benzylamino)butanoic acid provides definitive structural information through characteristic carbon chemical shifts [3] [1]. The carboxylic acid carbonyl carbon exhibits the most downfield resonance at 175-180 ppm, consistent with the deshielding effect of the carbonyl functionality [12] [13].

The aromatic carbon region spans 126-140 ppm, displaying multiple signals corresponding to the six aromatic carbons of the benzyl group [14] [15]. These carbons exhibit characteristic aromatic chemical shifts, with the ipso carbon typically appearing at the downfield end of this range due to substitution effects [3] [1].

The aliphatic carbon atoms display distinct chemical shifts that reflect their electronic environments. The benzylic carbon (Ph-CH₂-N) resonates at 50-55 ppm, positioned downfield due to the electron-withdrawing effect of the nitrogen atom [16] [9]. The methine carbon (CHN) appears at 55-60 ppm, also deshielded by the nitrogen substituent [1] [5].

The methylene carbon adjacent to the carboxylic acid group (CH₂COOH) exhibits a chemical shift of 40-45 ppm, reflecting the influence of the electron-withdrawing carbonyl group [6] [7]. The methyl carbon (CH₃) appears at 18-22 ppm, representing the most upfield carbon signal in the spectrum [3] [1].

Advanced NMR Techniques for Structural Elucidation

Advanced two-dimensional nuclear magnetic resonance techniques provide enhanced structural confirmation for 3-(Benzylamino)butanoic acid [2] [17]. Distortionless Enhancement by Polarization Transfer (DEPT) experiments distinguish between methyl, methylene, and methine carbons, with CH₃ and CH carbons appearing as positive signals and CH₂ carbons as negative signals in DEPT-135 spectra [18] [15].

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy establishes direct carbon-proton connectivity, confirming the assignment of proton signals to their respective carbon environments [2] [19]. This technique proves particularly valuable for resolving overlapping proton signals and confirming carbon assignments in complex molecular regions.

Correlation Spectroscopy (COSY) experiments reveal proton-proton coupling relationships, confirming the connectivity pattern within the alkyl chain and identifying scalar coupling networks [2] [20]. These experiments validate the proposed molecular structure through observed coupling patterns between adjacent protons.

Nuclear Overhauser Enhancement Spectroscopy (NOESY) provides spatial proximity information, revealing through-space interactions between protons that are not necessarily coupled through bonds [2] [21]. This technique confirms the three-dimensional structure and conformational preferences of the molecule in solution [22] [23].

Mass Spectrometry

Mass spectrometry provides molecular weight determination and structural information through characteristic fragmentation patterns of 3-(Benzylamino)butanoic acid.

Fragmentation Patterns

The mass spectrum of 3-(Benzylamino)butanoic acid exhibits characteristic fragmentation patterns that reflect the molecular structure's inherent stability and preferred cleavage pathways [24] [25]. The molecular ion peak appears at m/z 193 [M]⁺, typically exhibiting low intensity due to the instability of the molecular ion under electron ionization conditions.

The base peak occurs at m/z 91, corresponding to the tropylium ion [PhCH₂]⁺, formed through benzylic cleavage and subsequent rearrangement [24] [26]. This fragmentation represents the most stable ionic species in the spectrum and is characteristic of benzyl-containing compounds.

Significant fragment ions include m/z 148 [M-COOH]⁺ and m/z 147 [M-COOH-H]⁺, resulting from loss of the carboxylic acid functionality [24] [25]. The fragment at m/z 106 corresponds to the benzylamine ion [PhCH₂NH₂]⁺, formed through alpha cleavage adjacent to the nitrogen atom.

Additional diagnostic fragments include m/z 77 [Ph]⁺, representing the phenyl cation, and m/z 65 [C₅H₅]⁺, corresponding to the cyclopentadienyl cation formed through further fragmentation of the aromatic ring [24] [25]. The fragment at m/z 45 [COOH]⁺ confirms the presence of the carboxylic acid functionality, while m/z 30 [CH₂=NH₂]⁺ represents a characteristic immonium ion.

High-Resolution Mass Spectral Data

High-resolution mass spectrometry provides precise molecular weight determination and elemental composition confirmation for 3-(Benzylamino)butanoic acid [1] [5]. The exact mass of 193.1103 Da confirms the molecular formula C₁₁H₁₅NO₂ and establishes the molecular weight with high accuracy.

Mass accuracy measurements typically achieve precision within 5 ppm or better, allowing for unambiguous molecular formula determination and distinguishing between isobaric interferences [1] [5]. The nitrogen rule applies to this compound, with the odd molecular weight confirming the presence of an odd number of nitrogen atoms.

Tandem mass spectrometry (MS/MS) experiments provide detailed fragmentation pathway elucidation through collision-induced dissociation studies [26] [24]. These experiments confirm the proposed fragmentation mechanisms and provide additional structural information through successive fragmentation stages.

Infrared Spectroscopy

Infrared spectroscopy provides functional group identification and structural characterization through characteristic vibrational absorption bands.

Characteristic Absorption Bands

The infrared spectrum of 3-(Benzylamino)butanoic acid exhibits distinctive absorption bands that identify key functional groups within the molecule [27] [28]. The carboxylic acid functionality displays a characteristic broad O-H stretching absorption spanning 3300-2500 cm⁻¹, indicative of hydrogen-bonded carboxylic acid dimers [10] [29].

The aromatic C-H stretching vibrations appear at 3080-3000 cm⁻¹, exhibiting medium intensity and confirming the presence of the benzyl aromatic ring [30] [31]. Aliphatic C-H stretching absorptions occur at 2980-2850 cm⁻¹ with strong intensity, representing methyl and methylene group vibrations [30] [31].

The secondary amine N-H stretching vibration appears at 3320-3280 cm⁻¹ with medium intensity, characteristic of secondary amine functionality [32] [33]. This absorption band is narrower than the carboxylic acid O-H stretch and appears at a slightly higher frequency.

The carboxylic acid C=O stretching absorption occurs at 1710-1680 cm⁻¹ with strong intensity, representing the hydrogen-bonded carbonyl stretch typical of carboxylic acid dimers [10] [29]. Aromatic C=C stretching vibrations appear at 1600-1500 cm⁻¹ with medium intensity, confirming aromatic skeletal vibrations [30] [31].

Structural Information from IR Data

The infrared spectral data provides comprehensive structural information through systematic analysis of functional group absorptions [27] [28]. The carboxylic acid C-O stretching vibration appears at 1320-1210 cm⁻¹ with medium intensity, confirming the presence of the carboxylic acid functionality [10] [29].

The secondary amine N-H bending vibration occurs at 1620-1560 cm⁻¹ with medium intensity, providing additional confirmation of the secondary amine structure [32] [34]. Aliphatic C-H bending absorptions appear at 1480-1350 cm⁻¹ with medium intensity, representing methyl and methylene deformation vibrations [30] [31].

Aromatic C-H bending vibrations occur at 850-650 cm⁻¹ with medium intensity, confirming the out-of-plane bending modes characteristic of monosubstituted benzene rings [30] [31]. The fingerprint region (1500-600 cm⁻¹) contains multiple absorption bands that provide a unique molecular fingerprint for identification purposes [27] [28].

X-ray Crystallography

X-ray crystallography provides definitive three-dimensional structural information when suitable single crystals are available.

Single Crystal Analysis

Single crystal X-ray diffraction analysis of 3-(Benzylamino)butanoic acid would provide precise atomic coordinates, bond lengths, and bond angles [35] [36]. The molecular geometry would be determined with high accuracy, revealing the three-dimensional arrangement of all atoms within the crystal lattice.

The crystal structure would confirm the molecular conformation adopted in the solid state, potentially revealing preferred conformational arrangements around rotatable bonds [35] [36]. Bond length measurements would provide information about electronic effects and bonding characteristics within the molecule.

The asymmetric unit would contain one or more independent molecules, with crystallographic symmetry relationships determining the overall crystal packing arrangement [35] [36]. Space group determination would reveal the symmetry elements present in the crystal structure.

Molecular Packing and Hydrogen Bonding Networks

The crystal packing of 3-(Benzylamino)butanoic acid would likely be dominated by hydrogen bonding interactions involving both the carboxylic acid and secondary amine functionalities [35] [36]. Carboxylic acid groups typically form centrosymmetric dimers through paired O-H···O hydrogen bonds, creating R₂²(8) ring motifs [37] [38].

The secondary amine nitrogen atom would serve as a hydrogen bond donor, forming N-H···O interactions with carboxylic acid oxygen atoms [35] [36]. These hydrogen bonding networks would create extended supramolecular structures that determine the overall crystal packing arrangement.

Additional weak interactions, including C-H···π interactions involving the aromatic ring and various C-H···O contacts, would contribute to the stability of the crystal structure [35] [36]. The molecular packing would reflect the balance between these various intermolecular forces and the geometric constraints imposed by the molecular structure.

XLogP3

Dates

Explore Compound Types